1-(2,2-Difluoroethoxy)-2-iodocyclooctane
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Overview
Description
1-(2,2-Difluoroethoxy)-2-iodocyclooctane is a chemical compound characterized by the presence of a difluoroethoxy group and an iodine atom attached to a cyclooctane ring
Preparation Methods
The synthesis of 1-(2,2-Difluoroethoxy)-2-iodocyclooctane typically involves the following steps:
Starting Materials: The synthesis begins with cyclooctane, which undergoes halogenation to introduce the iodine atom.
Introduction of Difluoroethoxy Group: The difluoroethoxy group is introduced through a nucleophilic substitution reaction using 2,2-difluoroethanol as the nucleophile.
Reaction Conditions: The reactions are typically carried out under anhydrous conditions with the use of a suitable base, such as sodium hydride, to deprotonate the alcohol and facilitate the substitution reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2,2-Difluoroethoxy)-2-iodocyclooctane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to remove the iodine atom.
Cross-Coupling Reactions: The iodine atom makes the compound a suitable candidate for Suzuki-Miyaura cross-coupling reactions, which are commonly used to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like sodium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Difluoroethoxy)-2-iodocyclooctane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethoxy)-2-iodocyclooctane involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the difluoroethoxy group. These functional groups make the compound reactive towards nucleophiles and suitable for cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
1-(2,2-Difluoroethoxy)-2-iodocyclooctane can be compared with other similar compounds, such as:
2-(2,2-Difluoroethoxy)ethanol: This compound also contains a difluoroethoxy group but lacks the iodine atom and the cyclooctane ring, making it less reactive in certain types of reactions.
2,2-Difluoro-1-iodoethenyl Tosylate: This compound is used in similar cross-coupling reactions but has different reactivity due to the presence of the tosylate group.
The uniqueness of this compound lies in its combination of the cyclooctane ring, the difluoroethoxy group, and the iodine atom, which together confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H17F2IO |
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Molecular Weight |
318.14 g/mol |
IUPAC Name |
1-(2,2-difluoroethoxy)-2-iodocyclooctane |
InChI |
InChI=1S/C10H17F2IO/c11-10(12)7-14-9-6-4-2-1-3-5-8(9)13/h8-10H,1-7H2 |
InChI Key |
AOXMWEXSEGGQQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(C(CC1)OCC(F)F)I |
Origin of Product |
United States |
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